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Compound of Interest

Compound Name: 4-Methylmorpholin-2-one

Cat. No.: B176364

For: Researchers, scientists, and drug development professionals.

Introduction: The Morpholin-2-one Scaffold as a
Privileged Structure

In the landscape of medicinal chemistry, the morpholine ring is celebrated as a "privileged
scaffold.” Its frequent incorporation into drug candidates is due to a unique combination of
physicochemical properties that enhance a molecule's pharmacokinetic profile. The morpholine
moiety, a six-membered heterocycle containing both an amine and an ether, typically improves
aqueous solubility, metabolic stability, and can fine-tune the basicity (pKa = 8.5) of a lead
compound to optimize interactions with biological targets.

Building upon this foundation, the morpholin-2-one scaffold offers medicinal chemists a more
rigid and functionally distinct building block. As a cyclic amide (a lactam), it retains the favorable
ether linkage but introduces a carbonyl group. This modification has several important
consequences for drug design:

o Conformational Rigidity: The lactam structure reduces the conformational flexibility compared
to a standard morpholine ring, which can lead to higher binding affinity and selectivity for a
target protein by minimizing the entropic penalty of binding.

» Modified Electronics: The electron-withdrawing nature of the carbonyl group lowers the
basicity of the nitrogen atom, rendering it essentially neutral.
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» Additional Interaction Point: The carbonyl oxygen acts as a potent hydrogen bond acceptor,
providing an additional point of interaction within a target's binding site.

Substitution at the 4-position (the nitrogen atom), as in the case of 4-methylmorpholin-2-one,
allows for the modulation of properties such as lipophilicity and the exploration of specific
binding pockets without altering the core scaffold's geometry. This makes the N-substituted
morpholin-2-one a versatile and valuable platform for developing novel therapeutics, notably as
a key intermediate in the synthesis of complex drugs like the antiemetic Aprepitant.

Core Synthesis of the Morpholin-2-one Scaffold

The construction of the morpholin-2-one ring is a fundamental step in leveraging its potential. A
common and effective strategy involves the cyclization of N-substituted amino alcohols with a-
haloacetyl halides. This approach provides a direct route to the core structure, which can then
be further functionalized.
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General Synthesis of N-Alkyl-Morpholin-2-one
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Caption: General workflow for the synthesis of the 4-alkyl-morpholin-2-one core.

Generalized Protocol: Synthesis of 4-Methylmorpholin-
2-one

This protocol describes a typical two-step, one-pot synthesis of 4-methylmorpholin-2-one
from N-methylethanolamine.

Materials:

» N-methylethanolamine
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e Chloroacetyl chloride

e Sodium hydride (NaH), 60% dispersion in mineral oll

e Anhydrous Tetrahydrofuran (THF)

e Anhydrous Diethyl ether

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Saturated aqueous sodium chloride (brine) solution

o Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:

e Acylation:

o Dissolve N-methylethanolamine (1.0 eq) in anhydrous THF in a round-bottom flask under
an inert atmosphere (e.g., nitrogen or argon).

o Cool the solution to 0 °C using an ice bath.

o Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF dropwise via a
dropping funnel, maintaining the temperature at 0 °C.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours. Monitor the reaction by TLC.

o Cyclization:
o Cool the reaction mixture back to O °C.

o Carefully add sodium hydride (2.2 eq of a 60% dispersion in oil) portion-wise to the stirred
solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
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o After addition, remove the ice bath and heat the mixture to reflux (approx. 66 °C for THF)
for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate.

o Work-up and Purification:
o Cool the reaction mixture to room temperature.
o Quench the reaction by the slow, dropwise addition of water.

o Dilute the mixture with diethyl ether and wash sequentially with water, saturated NaHCOs
solution, and brine.

o Dry the organic layer over anhydrous MgSOQea, filter, and concentrate the solvent under
reduced pressure using a rotary evaporator.

o Purify the crude product by silica gel column chromatography to yield pure 4-
methylmorpholin-2-one.

Protocol: C3-Position Functionalization via
Oxidative Coupling

A powerful method for creating libraries of drug-like molecules is the regioselective
functionalization of the morpholin-2-one core. The C3 position, adjacent to the nitrogen, is
particularly amenable to functionalization via modern cross-dehydrogenative coupling (CDC)
reactions. This protocol, adapted from state-of-the-art methodologies, describes a copper-
catalyzed C-H functionalization to form a new C-N bond.

Causality and Experimental Rationale:

o Catalyst: An earth-abundant and cost-effective copper(l) salt (CuCl) is used to catalyze the
reaction. Copper facilitates the single-electron transfer processes necessary for the C-H
activation and subsequent bond formation.

o Oxidant: Molecular oxygen (from an oxygen balloon or ambient air) serves as the terminal,
environmentally benign oxidant. It reoxidizes the catalyst, allowing for a catalytic cycle, and
its only byproduct is water.
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» Acid Co-catalyst: Acetic acid is often added to facilitate the reaction, likely by assisting in the
catalyst turnover and maintaining the appropriate reaction medium polarity.

C3-Functionalization Workflow
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Caption: Workflow for the copper-catalyzed C3-functionalization of a morpholin-2-one scaffold.

Detailed Experimental Protocol: C3-Imidation of 4-
Methylmorpholin-2-one

This protocol describes the coupling of 4-methylmorpholin-2-one with phthalimide as a
representative example.

Materials & Reagents:
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Typical -
Component Role M.W. Stoichiometry
Amount
4-
) 230 mg (2.0
Methylmorpholin-  Substrate 115.13 2.0eq
mmol)
2-one
o ) 147 mg (1.0
Phthalimide Coupling Partner  147.13 1.0eq
mmol)
Copper(l 15 mg (0.15
pp. ® Catalyst 98.99 a( 0.15eq
Chloride (CuCl) mmol)
) ) N 90 mg (1.5
Acetic Acid Additive 60.05 1.5e€eq
mmol)
Acetonitrile
Solvent 41.05 10 mL -
(CHsCN)
Oxygen (O2) Oxidant 32.00 1 Balloon Excess
Procedure:

e Reaction Setup:

[e]

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-
methylmorpholin-2-one (2.0 mmol), phthalimide (1.0 mmol), and CuCl (0.15 mmol).

[e]

Add acetonitrile (10 mL) to dissolve the solids.

o

Using a syringe, add acetic acid (1.5 mmol) dropwise to the stirred mixture.

[¢]

Secure an oxygen-filled balloon to the top of the flask.

e Reaction Execution:

o Immerse the flask in a preheated oil bath at 60 °C.

o Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress by TLC,
observing the consumption of the limiting reagent (phthalimide).
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o Work-up and Purification:
o Upon completion, cool the reaction mixture to room temperature.

o Filter the mixture through a small plug of silica gel, washing with additional acetonitrile to
ensure all product is collected.

o Concentrate the filtrate under reduced pressure.

o Purify the resulting crude residue using silica gel column chromatography (e.g., using a
gradient of ethyl acetate in hexanes) to isolate the pure 3-(1,3-dioxoindolin-2-yl)-4-
methylmorpholin-2-one product.

Physicochemical & Safety Data

Specific experimental data for 4-methylmorpholin-2-one is not widely available. The table
below provides data for the closely related and commercially available precursor, 4-
methylmorpholine (N-methylmorpholine), for context. Researchers should determine the
properties of the 2-one derivative experimentally.

Table of Properties for 4-Methylmorpholine (CAS: 109-02-4):

Property Value Source
Molecular Formula CsH11NO

Molecular Weight 101.15 g/mol

Appearance Colorless liquid

Density 0.92 g/mL at 25 °C

Boiling Point 115-116 °C

Melting Point -66 °C

pKa (conjugate acid) 7.38

Solubility Miscible with water, ethanol

Safety & Handling:
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e General Handling: Work with 4-methylmorpholin-2-one and its precursors in a well-
ventilated fume hood. Wear appropriate personal protective equipment (PPE), including
safety goggles, a lab coat, and chemical-resistant gloves.

o Reactivity: As a lactam, 4-methylmorpholin-2-one is generally stable but can be hydrolyzed
under strong acidic or basic conditions. Avoid contact with strong oxidizing agents.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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